molecular formula C21H27ClO3 B12412150 Chlormadinone-d6

Chlormadinone-d6

Cat. No.: B12412150
M. Wt: 368.9 g/mol
InChI Key: VUHJZBBCZGVNDZ-MJEGQNEQSA-N
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Description

Chlormadinone-d6 is a deuterium-labeled derivative of chlormadinone, a synthetic progestogen. The incorporation of deuterium atoms into the molecular structure of chlormadinone enhances its stability and allows for its use as a tracer in various scientific studies. Chlormadinone itself is known for its progestogenic and anti-androgenic properties, making it useful in hormonal therapies and contraceptives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chlormadinone-d6 involves the deuteration of chlormadinone. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Chlormadinone-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chlormadinone-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Studies: Helps in understanding metabolic pathways and identifying metabolites.

    Drug Development: Assists in the development of new pharmaceuticals by providing insights into drug behavior and interactions.

    Hormonal Research: Used in studies related to hormonal therapies and contraceptives.

Mechanism of Action

Chlormadinone-d6 exerts its effects through its interaction with progesterone receptors. It acts as an agonist, mimicking the action of natural progesterone. This interaction leads to the regulation of gene expression and modulation of various physiological processes. Additionally, this compound exhibits anti-androgenic properties by antagonizing androgen receptors, thereby inhibiting the effects of androgens.

Comparison with Similar Compounds

Chlormadinone-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    Chlormadinone: The non-deuterated form with similar progestogenic and anti-androgenic properties.

    Medroxyprogesterone acetate: Another synthetic progestogen used in hormonal therapies.

    Norethisterone: A synthetic progestogen with applications in contraceptives and hormone replacement therapy.

This compound’s uniqueness lies in its enhanced stability and utility as a tracer in scientific research, providing valuable insights into drug metabolism and pharmacokinetics.

Biological Activity

Chlormadinone-d6 is a deuterated derivative of chlormadinone acetate, a synthetic progestin and antiandrogen. This compound is utilized primarily in research settings to trace and quantify drug metabolism and pharmacodynamics due to its unique isotopic labeling with deuterium. This article delves into the biological activity of this compound, highlighting its pharmacokinetic properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₂₁H₂₃ClD₆N₂O₃
  • Molar Mass : Approximately 404.93 g/mol
  • Structure : this compound retains the structural framework of natural hormones, which contributes to its biological activity.

This compound exhibits biological activity similar to its non-deuterated counterpart due to its structural similarity to natural steroid hormones. It acts primarily through:

  • Progestogenic Activity : this compound binds to progesterone receptors, mimicking the effects of natural progesterone.
  • Antiandrogenic Activity : The compound also exhibits antiandrogenic properties, making it useful in treating conditions influenced by androgens.

Pharmacokinetics

The incorporation of deuterium in this compound enhances its metabolic stability, allowing for more precise tracking in biological systems. This modification influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Comparison of Progestins

Compound NameProgestogenic ActivityAntiandrogenic ActivityUnique Features
Chlormadinone AcetateHighModerateNon-deuterated version
Medroxyprogesterone AcetateHighLowCommonly used in contraceptive shots
NorethisteroneHighLowFirst progestin developed
DrospirenoneHighHighUnique antiandrogenic properties
This compound HighModerateDeuterated for metabolic studies

Case Studies and Research Findings

  • Pharmacokinetic Studies :
    Research has shown that this compound allows for enhanced tracking of drug metabolism. Studies utilizing this compound have demonstrated significant differences in metabolic pathways compared to non-deuterated versions, providing insights into the pharmacodynamics of progestins.
  • In Vivo Studies :
    In a study involving oestrous rabbits, chlormadinone acetate (the non-deuterated form) was shown to prevent ovulation when administered prior to mating. This suggests that this compound may similarly influence reproductive hormone pathways by acting on central nervous system sites above the median eminence .
  • Clinical Applications :
    While this compound is primarily used for research purposes, its structural similarities to other progestins suggest potential therapeutic applications in managing conditions like endometriosis or hormone-sensitive cancers. Further studies are needed to explore these avenues fully.

Properties

Molecular Formula

C21H27ClO3

Molecular Weight

368.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1/i1D3,4D2,10D

InChI Key

VUHJZBBCZGVNDZ-MJEGQNEQSA-N

Isomeric SMILES

[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)Cl

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O

Origin of Product

United States

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